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5''-methylthio-immucillin-H -

5''-methylthio-immucillin-H

Catalog Number: EVT-10976845
CAS Number:
Molecular Formula: C11H14N4O3S
Molecular Weight: 282.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5'-methylthio-immucillin-H is a potent inhibitor of purine nucleoside phosphorylase, an enzyme critical in the purine salvage pathway. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases. The compound's unique structure and mechanism of action make it a significant subject of study in medicinal chemistry and pharmacology.

Source

The synthesis of 5'-methylthio-immucillin-H is derived from the natural product immucillin, which itself is a modified form of the nucleoside adenosine. Immucillin was originally isolated from microbial sources, specifically from the fermentation products of certain actinomycetes. The introduction of the methylthio group at the 5' position enhances the compound's biological activity and selectivity toward purine nucleoside phosphorylase.

Classification

5'-methylthio-immucillin-H falls under the category of purine analogs and enzyme inhibitors. It is classified as a nucleoside analog due to its structural similarity to naturally occurring nucleosides, which allows it to interact with enzymes involved in nucleotide metabolism.

Synthesis Analysis

Methods

The synthesis of 5'-methylthio-immucillin-H typically involves several key steps, including:

  1. Starting Material: The synthesis begins with immucillin or its derivatives as the starting material.
  2. Methylthio Group Introduction: The introduction of the methylthio group can be achieved through various methods, such as:
    • Methylation Reactions: Using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base to facilitate the substitution.
    • Thioether Formation: Employing thiol compounds in a reaction that forms thioethers through nucleophilic substitution.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to isolate 5'-methylthio-immucillin-H from by-products.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

5'-methylthio-immucillin-H has a complex molecular structure characterized by:

  • A purine base structure resembling adenine.
  • A ribose sugar moiety attached to the purine base.
  • A methylthio group (-S-CH₃) at the 5' position of the ribose sugar.

Data

The molecular formula for 5'-methylthio-immucillin-H is C₁₃H₁₅N₅O₄S, with a molecular weight of approximately 325.36 g/mol. The compound exhibits specific stereochemistry that is essential for its biological activity.

Chemical Reactions Analysis

Reactions

5'-methylthio-immucillin-H primarily participates in biochemical reactions involving:

  1. Enzyme Inhibition: The compound acts as a competitive inhibitor of purine nucleoside phosphorylase, blocking the conversion of purine nucleosides into their respective bases and phosphates.
  2. Metabolic Pathway Interference: By inhibiting this enzyme, 5'-methylthio-immucillin-H disrupts nucleotide metabolism, leading to decreased proliferation of cells that rely on purine salvage pathways.

Technical Details

The kinetics of inhibition can be studied using Michaelis-Menten kinetics to determine parameters such as KiK_i (inhibition constant) and VmaxV_{max} (maximum reaction velocity). These studies provide insight into how effectively 5'-methylthio-immucillin-H can inhibit purine nucleoside phosphorylase under various conditions.

Mechanism of Action

Process

The mechanism by which 5'-methylthio-immucillin-H exerts its effects involves:

  1. Binding: The compound binds to the active site of purine nucleoside phosphorylase due to its structural similarity to natural substrates.
  2. Inhibition: By occupying this site, it prevents the substrate from binding, thereby inhibiting enzyme activity and disrupting nucleotide metabolism.

Data

Studies have shown that this inhibition leads to reduced levels of purine metabolites in cells, which can trigger apoptosis in rapidly dividing cancer cells that depend on these metabolites for growth.

Physical and Chemical Properties Analysis

Physical Properties

5'-methylthio-immucillin-H is typically a white to off-white solid at room temperature. It has moderate solubility in polar solvents like water and methanol but may exhibit lower solubility in non-polar solvents.

Chemical Properties

The compound is stable under normal laboratory conditions but may be sensitive to strong acids or bases. Its chemical reactivity primarily involves interactions with biological macromolecules rather than spontaneous reactions under ambient conditions.

Relevant data on melting point, boiling point, and solubility should be obtained through experimental measurements or reliable databases for precise values.

Applications

Scientific Uses

5'-methylthio-immucillin-H has several important applications in scientific research:

  1. Cancer Research: Due to its ability to inhibit purine metabolism, it is studied for potential use in cancer therapies aimed at limiting tumor growth.
  2. Immunology: The compound's immunosuppressive properties make it a candidate for treating autoimmune diseases by reducing lymphocyte proliferation.
  3. Biochemical Studies: It serves as a valuable tool for studying purine metabolism and enzyme function in various biological systems.
Introduction to Transition State Analogue Inhibitors in Chemotherapy

Transition state analogue inhibitors represent a cornerstone of rational drug design, exploiting the high-energy transition states of enzymatic reactions to achieve exceptional binding affinity and specificity. These inhibitors are chemically stable mimics of the fleeting, unstable transition state structures formed during substrate conversion. By binding orders of magnitude more tightly than substrates or products, they effectively halt enzymatic activity. This approach is particularly potent against enzymes critical for pathogen survival, especially those absent or divergent in host metabolism. Purine salvage enzymes, vital for nucleotide-starved pathogens, have emerged as prime targets due to their conserved mechanisms and essential roles in replication.

Biochemical Rationale for Targeting Purine Salvage Pathways

Pathogenic microorganisms, including protozoan parasites like Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis), are purine auxotrophs. Unlike mammalian cells capable of de novo purine synthesis, these pathogens rely exclusively on salvage pathways to acquire pre-formed purines from their host for DNA/RNA synthesis and energy metabolism [4] [8]. This metabolic vulnerability creates a therapeutic window. Enzymes central to purine salvage, such as purine nucleoside phosphorylase (PNP) and nucleoside hydrolase (NH), catalyze the cleavage of nucleosides into free bases and (deoxy)ribose-1-phosphate or ribose. Inhibiting these enzymes starves pathogens of essential purine precursors (adenine, guanine, hypoxanthine), leading to catastrophic disruption of nucleic acid synthesis and energy metabolism, ultimately causing pathogen death [5] [9]. The high catalytic efficiency and structural conservation of these enzymes make them ideal for transition state mimicry.

Role of Nucleoside Hydrolases and Phosphorylases in Microbial Pathogenesis

Nucleoside hydrolases (NHs) and purine nucleoside phosphorylases (PNPs) are not merely metabolic housekeepers; they are virulence factors essential for establishing and maintaining infections. NHs hydrolyze nucleosides to free bases and ribose, while PNPs utilize phosphate for phosphorolysis. Their expression is often upregulated during early infection stages to fuel rapid pathogen replication.

  • Protozoan Parasites: Leishmania species express specific and non-specific NHs (e.g., NH36 in L. donovani) crucial for salvaging purines from host nucleosides. Genetic and pharmacological studies confirm that NH inhibition halts parasite growth in vitro and in vivo [8]. Similarly, Plasmodium falciparum PNP (PfPNP) is vital for purine recycling within the malaria parasite. Its unique ability to process 5’-methylthioinosine (MTI), a substrate absent in human metabolism, underscores its role in specialized salvage pathways potentially linked to polyamine metabolism [1] [9].
  • Bacteria: Purine salvage enzymes like xanthine phosphoribosyltransferase (XPRT) in Bacillus subtilis are directly regulated by bacterial alarmones (ppGpp, pppGpp, pGpp) during starvation stress, highlighting their critical role in purine homeostasis and bacterial survival under host-imposed nutrient limitations [4].

The absence of functional equivalents of many microbial NHs and the structural divergence of microbial PNPs compared to their human counterparts make these enzymes prime targets for species-specific chemotherapy [5] [8] [9].

Evolution of Immucillins as a Novel Class of Enzymatic Inhibitors

Immucillins emerged from the deliberate application of transition state theory to enzyme inhibition. Their development involved:

  • Transition State Analysis: Detailed kinetic isotope effect (KIE) measurements combined with computational chemistry defined the geometry, bond orders, and charge distribution of the transition states for enzymes like PNP [3] [7]. For example, bovine PNP transition state analysis revealed an early dissociative state with significant ribooxacarbenium ion character and partial bond order to the departing purine base.
  • Rational Design: Chemists synthesized stable mimics resembling these high-energy states. The core immucillin structure features a pyrrolidine ring (mimicking the ribocationic sugar) linked via a carbon-carbon bond to an imino group and a deaza-purine base (mimicking the purine leaving group). The nitrogen within the pyrrolidine ring is protonated at physiological pH, replicating the positive charge characteristic of the oxacarbenium ion transition state [6] [7].
  • Generational Refinement:
  • First Generation (e.g., Immucillin-H, ImmH): Mimicked early transition states (e.g., bovine PNP). ImmH bound bovine PNP with picomolar affinity (Kd = 23 pM) [7].
  • Second Generation (DADMe-Immucillins): Designed for more dissociative transition states (e.g., human PNP) by inserting a methylene bridge between the iminoribitol and the base, increasing the C1'-N9 distance. DADMe-ImmH bound human PNP exceptionally tightly (Kd = 9 pM) [7].
  • Third/Fourth Generation: Further modifications explored alternative linkers (e.g., SerMe) and bases to optimize pharmacodynamics and target specific enzymes [8].

Table 1: Evolution of Key Immucillin Inhibitors Targeting Purine Salvage Enzymes

GenerationPrototype CompoundKey Structural FeatureTarget Transition State CharacteristicExemplar Target (Affinity)
FirstImmucillin-H (ImmH)Direct C-C bond between pyrrolidine & deazahypoxanthineEarly dissociative (shorter C1'-N9 mimic)Bovine PNP (Kd = 23 pM) [7]
Second (DADMe)DADMe-Immucillin-HMethylene bridge between iminoribitol & baseLate dissociative (longer C1'-N9 distance mimic)Human PNP (Kd = 9 pM) [7]
Modified First5'-Methylthio-Immucillin-H (MT-ImmH)5'-Methylthio substitution on ImmH ribose mimicExploits unique active site hydrophobicityP. falciparum PNP (Kd = 2.7 nM) [1] [9]

Position of 5’-Methylthio-Immucillin-H within the Immucillin Pharmacophore Landscape

5’-Methylthio-immucillin-H (MT-ImmH) is a strategically modified first-generation Immucillin specifically designed to exploit structural differences between Plasmodium falciparum PNP (PfPNP) and human PNP (HsPNP). Its core structure retains the potent transition state mimicry of ImmH (protonated nitrogen, deazahypoxanthine base). The defining pharmacophoric enhancement is the replacement of the 5’-hydroxyl group on the pyrrolidine ring (ribose mimic) with a methylthio (-SCH₃) moiety [1] [9]. This modification:

  • Capitalizes on Active Site Divergence: Crystallographic studies of PfPNP complexed with ImmH (PDB: 1Q1G) revealed a solvent-exposed cavity near the 5'-position of the inhibitor, adjacent to a hydrophobic pocket formed by residues like Phe159, not present or configured similarly in HsPNP [1] [9]. The methylthio group perfectly fills this hydrophobic niche.
  • Enhances Specificity Dramatically: Biochemical assays confirmed MT-ImmH exhibits profound selectivity for PfPNP over HsPNP. Its dissociation constant (Kd) for PfPNP is 2.7 nM, compared to 303 nM for HsPNP, yielding a discrimination factor of 112 – the first inhibitor showing strong preference for the malarial enzyme [1] [9].
  • Expands Substrate Mimicry: The -SCH₃ group allows MT-ImmH to mimic the transition state of the natural PfPNP substrate 5’-methylthioinosine (MTI), a nucleoside not processed by human PNP. This substrate specificity is linked to unique purine salvage and potentially polyamine metabolism in Plasmodium [1] [9].
  • Structural Confirmation: The crystal structure of PfPNP complexed with MT-ImmH and sulfate (mimicking phosphate) (PDB: 1Q1G related) unequivocally shows the hydrophobic methylthio group inserted into the hydrophobic pocket, forming van der Waals contacts, while maintaining all key hydrogen bonds characteristic of ImmH binding [1] [9].

Table 2: Selectivity Profile of 5’-Methylthio-Immucillin-H (MT-ImmH)

Enzyme SourceDissociation Constant (Kd)Inhibition Selectivity (vs. PfPNP)Structural Basis for Discrimination
Plasmodium falciparum PNP (PfPNP)2.7 nM [1] [9]1 (Reference)Optimal fit of -SCH₃ into hydrophobic pocket (Phe159 etc.)
Homo sapiens PNP (HsPNP)303 nM [1] [9]~112-fold weaker bindingHydrophilic environment around 5'-OH in HsPNP disfavors -SCH₃ group

Thus, MT-ImmH occupies a unique niche within the immucillin pharmacophore landscape. It represents a paradigm shift from merely achieving high affinity (like ImmH or DADMe-ImmH) towards engineered specificity by incorporating a moiety designed to exploit a structural feature unique to the target pathogen's enzyme. This positions MT-ImmH as a critical proof-of-concept for species-specific transition state analogue design against purine salvage enzymes in infectious diseases.

Properties

Product Name

5''-methylthio-immucillin-H

IUPAC Name

6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methylsulfanylpyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

InChI

InChI=1S/C11H14N4O3S/c1-19-11-9(17)8(16)6(15-11)5-2-4-7(14-5)10(18)13-3-12-4/h2-3,6,8-9,11,14-17H,1H3,(H,12,13,18)/t6-,8-,9-,11+/m0/s1

InChI Key

ZXECYVBSYKBAAH-MRQALGCZSA-N

Canonical SMILES

CSC1C(C(C(N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

Isomeric SMILES

CS[C@@H]1[C@H]([C@H]([C@@H](N1)C2=CC3=C(N2)C(=O)NC=N3)O)O

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